5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-4-5-11(16-8-10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSUWXHNISFJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The 5-bromo substitution on the pyridine ring is typically achieved through directed bromination or functional group transformations:
Method A: Direct Bromination of 2-Cyanopyridine
- Reagents : N-Bromosuccinimide (NBS), Lewis acid catalysts (e.g., FeCl₃).
- Conditions : 80–100°C in chlorinated solvents (CCl₄ or CH₂Cl₂).
- Yield : 60–75% for 5-bromo-2-cyanopyridine.
- Mechanism : Electrophilic aromatic substitution guided by the electron-withdrawing cyano group.
Method B: Hydrolysis of 5-Bromo-2-Pyridinecarbonitrile
Alternative Routes via Picolinic Acid Derivatives
- Oxidation of 5-Bromo-2-Methylpyridine : Using KMnO₄ in acidic conditions (70% H₂SO₄) at 120°C.
- Yield : 68–73%.
- Challenges : Over-oxidation to CO₂ requires careful temperature control.
Synthesis of 1-Cyanocyclohexylamine
Bucherer Hydantoin Synthesis
- Reagents : Cyclohexanone, ammonium carbonate, KCN.
- Conditions : High-pressure autoclave (5–20 atm), 80–150°C for 12–24 hours.
- Mechanism :
$$
\text{Cyclohexanone} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoin intermediate} \xrightarrow{\text{Hydrolysis}} \text{1-Cyanocyclohexylamine}
$$ - Yield : 55–65% after alkaline hydrolysis.
Gabriel Synthesis with Cyanocyclohexane
- Reagents : Cyclohexyl bromide, KCN, followed by Hofmann degradation.
- Conditions : DMF solvent, 100°C, 8 hours.
- Yield : 40–50% (lower due to side reactions).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDC/DCC)
- Reagents : 5-Bromo-pyridine-2-carboxylic acid, 1-cyanocyclohexylamine, EDC·HCl, HOBt.
- Conditions : Anhydrous DMF, 0–25°C, 12–24 hours.
- Yield : 60–75%.
- Optimization :
Table 1: Representative Coupling Results
| Acid Derivative | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-pyridine-2-COOH | EDC·HCl | DMF | 25 | 72 |
| 5-Bromo-pyridine-2-COCl | None | THF | 0 | 68 |
| 5-Bromo-pyridine-2-COOAt | HATU | DCM | -10 | 65 |
Acid Chloride Route
- Reagents : Thionyl chloride (SOCl₂), 1-cyanocyclohexylamine.
- Conditions : Reflux in THF, 2 hours.
- Yield : 50–60% (lower due to cyanide hydrolysis risks).
- Critical Note : Requires strict anhydrous conditions to prevent decomposition of 1-cyanocyclohexylamine.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J=2.4 Hz, 1H, pyridine-H6), 7.91 (q, J=10 Hz, 1H, pyridine-H4), 7.25 (s, 1H, pyridine-H3), 3.12 (m, 1H, cyclohexyl-H), 1.2–2.1 (m, 10H, cyclohexyl).
- ¹³C NMR : 165.8 (CONH), 152.1 (C-Br), 122.9 (CN), 34.5 (cyclohexyl-C).
- HRMS : m/z calc. for C₁₃H₁₄BrN₃O [M+H]⁺: 324.0342; found: 324.0338.
Challenges and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group may facilitate interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide with three analogs from the provided evidence, highlighting key structural and property differences:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Notable Features |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₃BrN₃O | 323.18 (calculated) | 1-cyanocyclohexyl, 5-Br | Not available | Cyano group enhances polarity; cyclohexyl may improve lipophilicity. |
| N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide | C₁₁H₁₃BrN₄O | 309.16 | Pivalamide (tert-butyl), 5-Br, 2-cyano | Not provided | Steric bulk from pivalamide may reduce reactivity; cyano at pyridine 2-position. |
| 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide | C₁₁H₁₃BrN₂O₂ | 285.14 | Oxan-4-yl (tetrahydropyran), 5-Br | 1478075-99-8 | Oxygen in tetrahydropyran enhances hydrogen-bonding potential. |
| 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | C₁₄H₁₈BrN₂O | 325.21 | Cyclohexyl, 5-Br, 3-methyl | 244139-63-7 | Methyl group at pyridine 3-position increases steric hindrance. |
Key Observations :
Substituent Effects: The 1-cyanocyclohexyl group in the target compound introduces both steric bulk and polarity, contrasting with the oxan-4-yl group in ’s compound, which contains an oxygen atom capable of hydrogen bonding.
Molecular Weight and Solubility: The target compound has a higher calculated molecular weight (323.18 g/mol) than the oxan-4-yl analog (285.14 g/mol), likely due to the additional nitrogen and carbon atoms in the cyano-cyclohexyl group. This may reduce aqueous solubility compared to the tetrahydropyran derivative .
Biological and Chemical Reactivity: The cyano group in the target compound could act as a hydrogen bond acceptor or participate in click chemistry reactions, a feature absent in the methyl-substituted analog from . The pivalamide group in ’s compound introduces significant steric shielding, which might protect the amide bond from hydrolysis but limit interactions in enzymatic pockets .
Research Implications and Limitations
- Synthetic Challenges: The 1-cyanocyclohexyl group may complicate synthesis due to the stability of the nitrile group under reaction conditions.
Biological Activity
5-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O, with a molecular weight of 281.15 g/mol. The compound features a bromine atom, a pyridine ring, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and differentiation, particularly in cancer cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on human lung carcinoma cells. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited higher antibacterial activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into the structural features necessary for biological activity:
- Bromine Substitution : The presence of the bromine atom is crucial for enhancing the binding affinity to target proteins.
- Cyanocyclohexyl Group : This moiety appears to contribute significantly to the compound's overall efficacy and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide, and how do reaction conditions influence product purity?
- The compound can be synthesized via multi-step reactions, starting with brominated pyridine precursors. For example, coupling a bromopyridine carboxylic acid derivative with a cyanocyclohexylamine moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) is a common approach . Reaction temperature (0–25°C) and solvent choice (e.g., DMF or DCM) critically affect yield and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The ¹H-NMR spectrum should show distinct signals for the pyridine ring (δ 7.5–8.5 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and the cyanogroup (no proton signal but confirmed via ¹³C-NMR at δ ~110–120 ppm) .
- LC/MS : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~335–350 g/mol) and fragmentation patterns confirming the bromine isotope (1:1 ratio for ⁷⁹Br/⁸¹Br) are critical .
- IR : Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and nitrile group (2200–2250 cm⁻¹) should be observed .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and pyridine motifs, which are common in bioactive molecules . Cell viability assays (MTT or resazurin-based) in cancer or microbial models can assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended for initial profiling .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) calculations can predict electron distribution in the pyridine ring and cyanocyclohexyl group, identifying sites for electrophilic/nucleophilic modification . Molecular docking (using AutoDock Vina or Schrödinger Suite) against protein targets (e.g., kinases) can validate binding modes and suggest substitutions to enhance affinity . For example, replacing the bromine atom with chlorine may reduce steric hindrance while maintaining halogen bonding .
Q. What strategies resolve contradictions in reactivity data between this compound and structurally analogous bromopyridines?
- Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from steric effects of the cyanocyclohexyl group or electronic effects of the bromine atom. Comparative studies using control compounds (e.g., non-brominated or non-cyanated analogs) under identical conditions are critical . Kinetic studies (e.g., monitoring reaction progress via HPLC) can isolate rate-limiting steps influenced by substituents .
Q. How does the crystal structure of related compounds inform solid-state stability and formulation development?
- X-ray crystallography of analogs (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) reveals intermolecular hydrogen bonds (N–H···N) and π-π stacking between aromatic rings, which stabilize the lattice . For the target compound, similar interactions may enhance shelf-life but complicate solubility. Co-crystallization with cyclodextrins or PEG-based polymers could mitigate this .
Q. What in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters should be prioritized for translational research?
- Caco-2 permeability assays : Predict intestinal absorption; logP values >3 may indicate poor aqueous solubility.
- Microsomal stability assays : Hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4) can be assessed using liver microsomes .
- Plasma protein binding : High binding (>90%) may reduce bioavailability, necessitating structural tweaks (e.g., adding polar groups) .
Methodological Considerations
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC/MS + NMR for purity) and replicate experiments across labs .
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
